l-Serine isopropyl ester hydrochloride
Description
L-Serine isopropyl ester hydrochloride (CAS 37592-53-3) is a serine derivative with the molecular formula C₆H₁₄ClNO₃ and a molecular weight of 183.63 g/mol . It is structurally characterized by an isopropyl ester group attached to the carboxylate moiety of L-serine, with a hydrochloride salt stabilizing the amino group. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in peptide modification and prodrug development .
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBPSWEMOKULO-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
Reaction Conditions :
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Molar Ratio : L-Serine : Isopropanol : SOCl₂ = 1 : 5–10 : 1.35–1.7.
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Temperature : 0–10°C during SOCl₂ addition, followed by heating to 35–40°C for 24–48 hours.
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Workup : Cooling to crystallize the product, centrifugation, and vacuum drying at 60°C.
Example Protocol (Adapted from CN110606811A) :
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Initial Reaction : 200 kg L-serine, 600–700 L isopropanol, and 270–340 kg SOCl₂ are combined.
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Dropwise Addition : SOCl₂ added at 5–15°C, followed by 36–48 hours of reflux at 35–40°C.
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Crystallization : Cool to 0–5°C, centrifuge at 85 rpm, and vacuum-dry to yield 93–99% product.
Advantages :
Trimethylsilyl Chloride (TMSCl) Activation
TMSCl enables milder conditions by protecting the amino group, minimizing side reactions.
TMSCl-Isopropanol Reflux
Procedure :
| Parameter | Value |
|---|---|
| Yield | 26–42% |
| Purity | >99% (HPLC) |
| Rotation [α]D²⁰ | +14.5° (c=1% in EtOH) |
Limitations :
Industrial-Scale Optimization
Solvent Recycling and Continuous Flow Reactors
Modern facilities employ continuous flow reactors to enhance efficiency:
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Solvent Reuse : Recovered isopropanol from centrifugation is reused, reducing fresh solvent consumption by 30–40%.
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Throughput : 200–500 kg batches per cycle with 95–99% yield.
| Cycle | Fresh Isopropanol (L) | Recovered Solvent (L) | Yield (%) |
|---|---|---|---|
| 1 | 700 | 0 | 93.4 |
| 2 | 290 | 360 | 99.5 |
| 3 | 300 | 350 | 98.5 |
Hydrochloride Salt Formation
Post-esterification, hydrochlorination is achieved in situ via:
Critical Parameters :
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pH Control : Maintained at 1–2 using NaOH/KOH scrubbers for off-gas neutralization.
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Drying : Vacuum drying at 60°C for 10 hours ensures <0.1% moisture.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| SOCl₂ Reflux | Thionyl Cl | 35–40 | 24–48 | 93–99 | 98.5–99.3 |
| TMSCl Reflux | TMSCl | 60–80 | 5–24 | 26–42 | >99 |
| Continuous Flow | Thionyl Cl | 35–40 | 12–24 | 95–99 | 99.0–99.5 |
Key Observations :
Chemical Reactions Analysis
Coordination Reactions with Metal Chlorides
L-serine isopropyl ester hydrochloride reacts with high-valent metal chlorides to form coordination complexes. A notable example involves niobium(V) chloride (NbCl₅):
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Reaction : NbCl₅ reacts with L-serine isopropyl ester in dichloromethane at room temperature, yielding the niobium complex NbCl₃(OCH₂CH(NH₂)CO₂iPr) (Figure 1) .
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Mechanism : The ester’s oxygen atom coordinates to the metal center, displacing chloride ligands. This reaction highlights the compound’s ability to act as a ligand in transition-metal chemistry.
Table 1: Metal Coordination Reactions
| Metal Chloride | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NbCl₅ | NbCl₃(OCH₂CHNHCO₂iPr) | CH₂Cl₂, RT | 66% |
Peptide Coupling Reactions
The compound serves as a building block in peptide synthesis, particularly as an amine-protected ester.
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Reaction : this compound reacts with Boc-protected amino acids (e.g., Boc-L-valine) using carbodiimide coupling agents like EDC/HOBt .
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Conditions :
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Product : Forms dipeptides such as isopropyl (2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanamido]propanoate .
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Yield : ~74% for analogous alanine isopropyl ester reactions .
Table 2: Peptide Coupling Protocol
| Component | Role | Quantity |
|---|---|---|
| L-serine isopropyl ester | Amine donor | 1 equiv |
| Boc-L-valine | Carboxyl component | 1 equiv |
| EDC·HCl | Activator | 1.25 equiv |
| HOBt | Coupling agent | 1.5 equiv |
Enzymatic Polymerization Potential
While not directly studied for the isopropyl ester, chemoenzymatic polymerization (CEP) of related serine esters (e.g., methyl or ethyl esters) provides insights:
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Reaction : Papain-catalyzed polymerization in aqueous media at pH 8.5 produces polySer with β-sheet structures and degrees of polymerization (DP) of 5–22 .
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Hypothesized Pathway : The isopropyl ester could undergo similar CEP, with competitive hydrolysis at extreme pH values .
Hydrolysis and Stability
The ester group is susceptible to hydrolysis under acidic or basic conditions:
Scientific Research Applications
L-Serine isopropyl ester hydrochloride is a serine derivative with several applications in scientific research, including its use as an ergogenic supplement .
Scientific Research Applications
- Ergogenic supplement Amino acids and their derivatives, including this compound, have been used commercially as ergogenic supplements to enhance physical and mental performance . They influence anabolic hormone secretion, provide fuel during exercise, improve mental performance during stress, and prevent exercise-induced muscle damage .
- Synthesis of ibuprofenates this compound is used in the synthesis of ibuprofenates, specifically isopropyl esters of protein amino acids. Research has successfully obtained and tested 14 ibuprofenates of isopropyl esters of protein amino acids, including this compound .
- ** повышает растворимость ибупрофена** Converting drugs into salt form, such as this compound, is a technique used for increasing the water solubility of a drug .
- Peptidomimetic conjugates this compound can be utilized in prodrug approaches, such as conversion to the cyclic form and esterification by the side chain hydroxyl group of a peptidomimetic serine .
Mechanism of Action
The mechanism of action of l-Serine isopropyl ester hydrochloride involves its role as a precursor in various biochemical pathways. It interacts with enzymes and proteins, facilitating the formation of peptides and other bioactive molecules. The compound’s molecular targets include amino acid transporters and enzymes involved in peptide synthesis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of L-Serine Esters and Related Derivatives
Key Observations :
- Ester Chain Length : The methyl and ethyl esters exhibit lower molecular weights (155.58 and 169.61 g/mol) compared to the isopropyl derivative (183.63 g/mol), directly influencing solubility and lipophilicity .
- Stereochemistry : The L-configuration in serine esters is critical for biological activity, whereas DL-forms (e.g., DL-serine ethyl ester HCl) are used in racemic studies .
- Thermal Stability : The methyl ester decomposes at 163–165°C, while the ethyl ester melts at 130°C, suggesting differences in stability under thermal stress .
Commercial Availability and Cost
Biological Activity
l-Serine isopropyl ester hydrochloride is a derivative of the amino acid l-serine, which plays a crucial role in various biological processes, including protein synthesis, neurotransmitter function, and lipid metabolism. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and implications in health and disease.
This compound is synthesized through the esterification of l-serine with isopropanol in the presence of hydrochloric acid. This process enhances the solubility of l-serine, making it more bioavailable for various applications. The compound exhibits improved permeability compared to its parent amino acid, facilitating better absorption in biological systems .
Biological Functions
1. Role in Lipid Metabolism
l-Serine is essential for synthesizing phospholipids such as phosphatidylserine and sphingolipids. These lipids are critical components of cell membranes and play roles in cell signaling and apoptosis. Studies have shown that l-serine deficiency can lead to the accumulation of cytotoxic metabolites like 1-deoxysphingolipids, which are associated with various neurological disorders .
2. Neurotransmitter Function
l-Serine acts as a precursor for the synthesis of d-serine, a co-agonist at NMDA receptors involved in synaptic plasticity and memory formation. Research indicates that impaired l-serine metabolism can result in reduced d-serine levels, potentially contributing to cognitive deficits observed in conditions like schizophrenia .
3. Cancer Metabolism
Recent findings suggest that l-serine availability influences cancer cell metabolism by acting as an allosteric regulator of pyruvate kinase M2 (PKM2). This regulation supports aerobic glycolysis, a metabolic hallmark of cancer cells, thereby promoting their proliferation and invasiveness .
Pharmacological Studies
Case Study: Enhanced Drug Delivery
A study investigated the use of this compound as a carrier for drug delivery systems. It was found that modifying drugs with this ester significantly increased their transdermal permeability compared to unmodified counterparts. For instance, the transdermal flux of ibuprofen derivatives modified with l-serine isopropyl ester was markedly higher than that of standard ibuprofen formulations .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| NCBI Study (2015) | l-Serine deficiency leads to neurodevelopmental issues and altered lipid metabolism | Highlights the importance of l-serine in neuroprotection and development |
| MDPI Study (2022) | Increased permeability of drugs when modified with l-serine esters | Suggests potential for enhanced drug formulations |
| F1000Research (2024) | Synergistic effects observed with oseltamivir carboxamides linked to l-serine | Indicates potential for improved antiviral therapies |
Q & A
Q. What are the optimal synthetic routes for preparing L-serine isopropyl ester hydrochloride with high yield and purity?
The compound is typically synthesized via esterification of L-serine with isopropyl alcohol, followed by hydrochloric acid salt formation. A high-yield approach involves condensation reactions, such as coupling carboxylic acid intermediates with L-serine derivatives under controlled pH and temperature. For example, hydroxy amide formation via acid hydrolysis and esterification has achieved yields >90% in optimized conditions . Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) ensures >95% purity, as validated by NMR and mass spectrometry .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm ester and hydrochloride functional groups.
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemical configuration, leveraging programs like SHELXL for refinement .
- FT-IR to identify characteristic peaks (e.g., C=O stretch of ester at ~1740 cm⁻¹) .
Q. What storage conditions are recommended to maintain the stability of this compound?
Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the ester group. Desiccants should be used to avoid moisture absorption, which accelerates degradation. Stability studies under these conditions show >95% compound integrity over 12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
Discrepancies often arise from dynamic molecular behavior (e.g., rotameric equilibria in solution vs. static crystal structures). To address this:
- Perform variable-temperature NMR to probe conformational flexibility.
- Validate computational models (DFT or MD simulations) against experimental X-ray data, using refinement tools like SHELXL to minimize residuals .
- Compare solution-phase (NMR) and solid-state (XRD) data to identify environmental effects on structure .
Q. What experimental strategies mitigate racemization during peptide synthesis using this compound?
Racemization risks increase under basic conditions or elevated temperatures. Mitigation approaches include:
- Using mild coupling reagents (e.g., HOBt/DIC) at 0–4°C.
- Monitoring enantiopurity via chiral HPLC with a cellulose-based column.
- Optimizing reaction time to balance yield and stereochemical integrity, as prolonged activation steps (>2 hours) may degrade enantiomeric excess .
Q. How should researchers design stability studies to assess the compound’s compatibility with diverse reaction conditions?
- pH stability : Incubate the compound in buffers (pH 1–12) and quantify degradation via HPLC at intervals (0, 24, 48 hours).
- Thermal stability : Conduct accelerated aging studies at 40°C, 60°C, and 80°C, monitoring ester hydrolysis by TLC or LC-MS.
- Solvent compatibility : Test solubility and stability in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane) to guide reaction medium selection .
Q. What methodologies are critical for detecting trace impurities in this compound batches?
- High-resolution LC-MS with a C18 column to separate and identify impurities (e.g., free serine, isopropyl alcohol byproducts).
- 1D/2D NMR (e.g., COSY, HSQC) to detect minor stereoisomers or unreacted intermediates.
- Karl Fischer titration to quantify residual moisture, which correlates with hydrolytic impurity levels .
Troubleshooting & Data Interpretation
Q. Why might NMR spectra show unexpected splitting patterns for the isopropyl group?
This could indicate restricted rotation of the isopropyl moiety or diastereomeric interactions. Solutions include:
Q. How can researchers reconcile low yields in large-scale syntheses compared to small-scale trials?
Scale-up issues often stem from inefficient mixing or heat transfer. Address by:
Q. What steps validate the biological activity of derivatives synthesized from this compound?
- In vitro assays : Test derivatives against target enzymes (e.g., serine proteases) using fluorogenic substrates.
- Molecular docking : Compare binding affinities of derivatives with parent compound using AutoDock or Schrödinger Suite.
- Metabolic stability : Assess half-life in liver microsomes to prioritize candidates for in vivo studies .
Methodological Best Practices
- Reproducibility : Document all synthesis and characterization steps per guidelines in Beilstein Journal of Organic Chemistry, including raw data in supplementary materials .
- Safety : Follow OSHA-compliant handling protocols (gloves, eye protection) and store at recommended temperatures .
- Data reporting : Use IUPAC nomenclature and SI units consistently, with error margins for quantitative analyses (e.g., HPLC purity: 99% ± 0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
